molecular formula C22H17BrN2O3 B12018226 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 683253-54-5

4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12018226
CAS No.: 683253-54-5
M. Wt: 437.3 g/mol
InChI Key: KWZGYSPJNNYGNG-BUVRLJJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves the reaction of phenylacetic acid hydrazide with 2-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of potentially hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phenylacetyl and carbohydrazonoyl groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The phenylacetyl and carbohydrazonoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzoate moiety may also play a role in binding to target sites, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous.

Properties

CAS No.

683253-54-5

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H17BrN2O3/c23-20-9-5-4-8-19(20)22(27)28-18-12-10-17(11-13-18)15-24-25-21(26)14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,25,26)/b24-15+

InChI Key

KWZGYSPJNNYGNG-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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